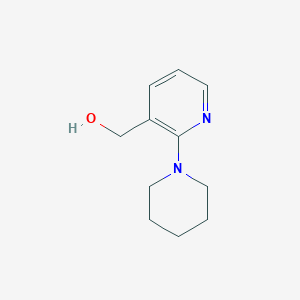

(2-(Piperidin-1-yl)pyridin-3-yl)methanol

Description

Contextualization within Heterocyclic Chemistry Research

Heterocyclic compounds, which contain atoms of at least two different elements in their cyclic structures, are a cornerstone of modern medicinal chemistry. rsc.org Nitrogen-containing heterocycles, in particular, are found in a vast number of pharmaceuticals and biologically active compounds. researchgate.net The pyridine (B92270) ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a "privileged scaffold," meaning it is a structural framework that is recurrent in a multitude of biologically active molecules. researchgate.netrsc.orgnih.gov

The piperidine (B6355638) ring, a saturated six-membered nitrogen-containing heterocycle, is also a common feature in many pharmaceuticals. nih.gov The presence of both a pyridine and a piperidine ring in (2-(Piperidin-1-yl)pyridin-3-yl)methanol places it firmly within the realm of research focused on nitrogenous heterocycles. The synthesis of such substituted piperidines often involves the hydrogenation or reduction of the corresponding pyridine derivatives. nih.gov

Significance as a Pyridine Derivative Scaffold for Chemical Exploration

The true potential of this compound lies in its utility as a scaffold for further chemical modification. A molecular scaffold serves as the core framework for the systematic development of new compounds. researchgate.net The pyridine ring in this molecule offers several sites for functionalization, while the hydroxymethyl group (-CH2OH) is a versatile functional group that can be readily oxidized to an aldehyde or carboxylic acid, or converted into a variety of other functionalities through substitution reactions.

The piperidine moiety can influence the molecule's physicochemical properties, such as its basicity and lipophilicity, which are critical for its behavior in biological systems. The combination of these features makes this compound an attractive starting point for the synthesis of libraries of related compounds for screening in drug discovery programs. Pyridine derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. researchgate.netresearchgate.net

For instance, the synthesis of various arylpyridin-2-yl guanidine (B92328) derivatives has been explored for the development of novel kinase inhibitors. mdpi.com Similarly, (pyridin-2-yl)methanol derivatives have been investigated as antagonists for the transient receptor potential vanilloid 3 (TRPV3), which is implicated in pain and inflammation. researchgate.netnih.gov These examples highlight the broad potential of pyridine-based scaffolds in medicinal chemistry.

Overview of Research Trajectories for Novel Organic Scaffolds

The exploration of novel organic scaffolds like this compound follows several established research trajectories in organic and medicinal chemistry. A primary goal is the development of efficient and scalable synthetic routes. For pyridine derivatives, this can involve strategies like the Chichibabin reaction or transition metal-catalyzed cross-coupling reactions. researchgate.netnih.gov

Once a scaffold is synthesized, the focus often shifts to "late-stage functionalization," where modifications are made to the core structure in the final steps of a synthetic sequence. This allows for the rapid generation of a diverse range of analogs. For a molecule like this compound, this could involve reactions at the nitrogen of the pyridine or piperidine, the carbons of the pyridine ring, or the hydroxyl group.

Another important trajectory is the design of "privileged structures," which are scaffolds that are known to interact with multiple biological targets. researchgate.netrsc.orgnih.gov The pyridine ring is a classic example of such a structure. Researchers often incorporate these privileged scaffolds into new molecular designs with the aim of discovering novel biological activities. The development of novel scaffolds is also inspired by natural products, which often possess complex and biologically active molecular architectures. figshare.com

The overarching goal of these research trajectories is to expand the accessible "chemical space"—the entirety of all possible molecules. By synthesizing and studying novel scaffolds like this compound, chemists can explore new regions of chemical space and increase the probability of discovering molecules with desired properties.

Structure

3D Structure

Properties

IUPAC Name |

(2-piperidin-1-ylpyridin-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O/c14-9-10-5-4-6-12-11(10)13-7-2-1-3-8-13/h4-6,14H,1-3,7-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGYMJKQSUHUNAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=C(C=CC=N2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70383312 | |

| Record name | [2-(Piperidin-1-yl)pyridin-3-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70383312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

690632-84-9 | |

| Record name | 2-(1-Piperidinyl)-3-pyridinemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=690632-84-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [2-(Piperidin-1-yl)pyridin-3-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70383312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Piperidin 1 Yl Pyridin 3 Yl Methanol

Chemo- and Regioselective Synthetic Pathways

The construction of (2-(Piperidin-1-yl)pyridin-3-yl)methanol fundamentally relies on chemo- and regioselective reactions to correctly functionalize the pyridine (B92270) ring at the C2 and C3 positions. A prevalent and effective pathway involves a two-step sequence starting from a pre-functionalized pyridine precursor, such as 2-chloro-3-cyanopyridine (B134404) or 2-chloronicotinaldehyde.

The initial step is a regioselective nucleophilic aromatic substitution (SNAr). The chlorine atom at the C2 position of the pyridine ring is highly activated towards substitution due to the electron-withdrawing effect of the ring nitrogen and the adjacent substituent at C3. This allows for a directed reaction with piperidine (B6355638). The reaction is typically carried out in the presence of a base to neutralize the HCl generated, affording the 2-(piperidin-1-yl)pyridine intermediate with high regioselectivity.

The subsequent step requires the chemoselective reduction of the C3 substituent. For instance, if the starting material is 2-(piperidin-1-yl)nicotinonitrile (B1596926) (from 2-chloro-3-cyanopyridine), a reduction is needed to convert the nitrile group into a primary alcohol. This transformation can be challenging, but a common approach involves catalytic hydrogenation. A patent describes a similar process for a related compound where a cyano group is reduced to a hydroxymethyl group via catalytic reduction in an acidic aqueous solution using a partially inactivated palladium catalyst. Alternatively, starting with 2-(piperidin-1-yl)nicotinaldehyde, a milder and highly chemoselective reducing agent like sodium borohydride (B1222165) (NaBH₄) can be used to reduce the aldehyde to the primary alcohol without affecting the aromatic pyridine ring.

| Starting Material | Step 1: Reagents & Conditions | Intermediate | Step 2: Reagents & Conditions | Final Product |

|---|---|---|---|---|

| 2-Chloronicotinaldehyde | Piperidine, Base (e.g., K₂CO₃), Solvent (e.g., DMF) | 2-(Piperidin-1-yl)nicotinaldehyde | Sodium Borohydride (NaBH₄), Solvent (e.g., Methanol) | This compound |

| 2-Chloro-3-cyanopyridine | Piperidine, Base (e.g., K₂CO₃) | 2-(Piperidin-1-yl)nicotinonitrile | Catalytic Reduction (e.g., Pd catalyst, H₂), Acidic solution | This compound |

Catalytic Approaches in the Synthesis of Pyridine Derivatives

Catalysis is central to modern organic synthesis, offering efficient and selective routes to complex molecules like this compound. Both transition-metal catalysis and organocatalysis provide powerful tools for the required bond formations.

Transition Metal-Catalyzed Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are a cornerstone for forming carbon-nitrogen (C-N) bonds. The Buchwald-Hartwig amination is a particularly relevant palladium-catalyzed reaction for this purpose. wikipedia.orgacsgcipr.org This method could be employed as an alternative to the SNAr pathway, especially if the pyridine ring is less activated. In a hypothetical Buchwald-Hartwig approach, (2-halopyridin-3-yl)methanol would be coupled with piperidine. This reaction requires a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. wikipedia.orgnih.gov The choice of ligand is critical and has evolved through several "generations," with modern sterically hindered biaryl phosphine ligands (e.g., XPhos, SPhos) enabling the coupling of a wide range of substrates under milder conditions. wikipedia.org

| Component | Example | Function |

|---|---|---|

| Aryl Halide | (2-Bromopyridin-3-yl)methanol | Substrate |

| Amine | Piperidine | Coupling Partner |

| Catalyst | Pd₂(dba)₃ or Pd(OAc)₂ | Palladium(0) precursor |

| Ligand | Xantphos, BINAP, XPhos | Stabilizes catalyst, facilitates reaction cycle |

| Base | NaOt-Bu, Cs₂CO₃ | Activates the amine |

| Solvent | Toluene, Dioxane | Reaction Medium |

Organocatalytic Methodologies for Functionalization

Organocatalysis, which uses small organic molecules as catalysts, presents a complementary, metal-free approach. While a direct organocatalytic synthesis of the target molecule is not prominently documented, the principles can be applied to key transformations. For instance, the reduction of the intermediate 2-(piperidin-1-yl)nicotinaldehyde could potentially be achieved using organocatalytic methods, such as a Hantzsch ester-mediated reduction catalyzed by a chiral Brønsted acid, as an alternative to metal hydrides.

More broadly, recent advancements in the organocatalytic functionalization of pyridines via pyridinyl radicals offer novel pathways for C-C bond formation. nih.govacs.orgiciq.org These methods, often employing a dithiophosphoric acid catalyst under photochemical conditions, can achieve distinct regioselectivity compared to classical methods. acs.org While currently focused on C-C bond formation, the underlying principles of generating and trapping reactive pyridine intermediates could inspire future organocatalytic strategies for C-N bond formation. nih.govacs.org

Application of Green Chemistry Principles in Synthetic Design

The principles of green chemistry are increasingly integral to modern synthetic planning, aiming to reduce environmental impact. rasayanjournal.co.innih.gov For the synthesis of this compound, several green principles can be applied.

Atom Economy : One-pot or multicomponent reactions that combine several steps without isolating intermediates can improve atom economy and reduce waste. nih.gov

Safer Solvents : Replacing hazardous solvents like DMF or chlorinated solvents with greener alternatives such as ethanol, water, or 2-MeTHF is a key consideration. biosynce.com The SNAr reaction, for example, could be optimized to proceed in a more environmentally benign solvent.

Catalysis : Using catalytic reagents over stoichiometric ones is a core tenet of green chemistry. rasayanjournal.co.in Both the transition-metal and organocatalytic approaches discussed are preferable to stoichiometric reagents. Optimizing catalyst loading to be as low as possible further enhances the greenness of the process. acsgcipr.org

Energy Efficiency : Developing reactions that can be run at ambient temperature, or using energy sources like microwave irradiation to shorten reaction times and improve yields, contributes to a more sustainable process. nih.gov

Comparing the primary SNAr/reduction pathway with a potential Buchwald-Hartwig route highlights different green chemistry considerations. The SNAr route avoids precious metal catalysts but may require harsher conditions or less desirable solvents. The Buchwald-Hartwig reaction uses a palladium catalyst but may proceed under milder conditions with broader substrate scope.

Process Optimization and Scale-Up Considerations

Transitioning a synthetic route from laboratory scale to industrial production requires rigorous optimization and consideration of scalability. vcu.edu For the synthesis of this compound, key parameters for each step must be optimized to ensure safety, efficiency, and cost-effectiveness.

For the SNAr step, optimization would involve screening different bases, solvents, and temperature profiles to maximize yield and minimize reaction time. On a large scale, managing the reaction exotherm and ensuring efficient mixing are critical.

For the reduction step using sodium borohydride, controlling the reaction temperature is crucial to prevent runaway reactions. The work-up procedure must also be optimized for large-scale operations, often favoring crystallization over chromatographic purification for the final product isolation.

The development of continuous flow processes offers significant advantages for scale-up, providing better control over reaction parameters, improved safety, and potentially higher yields. nih.govacs.org A flow chemistry setup could be designed for both the amination and reduction steps, potentially telescoping them into a single continuous operation. vcu.edu This approach can reduce production costs and improve process robustness, which is a major focus in the manufacturing of pharmaceutical intermediates. vcu.edu

| Parameter | Variable | Goal of Optimization |

|---|---|---|

| Reactant Stoichiometry | Equivalents of piperidine, base, reducing agent | Minimize excess reagents, reduce cost, simplify purification |

| Temperature | Reaction temperature for each step | Maximize reaction rate while minimizing side products and ensuring safety |

| Concentration | Moles of substrate per liter of solvent | Maximize throughput without compromising yield or safety |

| Purification Method | Chromatography vs. Crystallization | Develop a scalable, cost-effective method to achieve desired purity |

Comprehensive Spectroscopic and Crystallographic Characterization of 2 Piperidin 1 Yl Pyridin 3 Yl Methanol

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of organic molecules. One-dimensional (1D) NMR (¹H and ¹³C) provides information about the chemical environment of individual atoms, while two-dimensional (2D) NMR techniques establish connectivity between atoms.

Despite a thorough search of available scientific databases and literature, no experimental ¹H or ¹³C NMR data for (2-(Piperidin-1-yl)pyridin-3-yl)methanol could be located.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)

Two-dimensional NMR techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are instrumental in assembling the complete chemical structure of a molecule. COSY identifies proton-proton couplings, HSQC correlates directly bonded proton-carbon pairs, and HMBC reveals longer-range proton-carbon correlations.

No published COSY, HSQC, or HMBC spectra for this compound were found in the public domain.

Solid-State NMR Applications for Polymorphic Analysis

Solid-state NMR (ssNMR) spectroscopy is a valuable tool for studying the structure and dynamics of materials in the solid phase. It is particularly useful for characterizing polymorphism, where a compound can exist in multiple crystalline forms.

A search of the relevant literature did not yield any studies on the solid-state NMR analysis of this compound.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of ions, which allows for the determination of the elemental composition of a molecule. Analysis of the fragmentation patterns can further aid in structural elucidation. The theoretical exact mass of the protonated molecule [M+H]⁺ of this compound (C₁₁H₁₆N₂O) is 193.1335.

No experimental HRMS data, including measured exact mass or fragmentation analysis, for this compound has been reported in the reviewed literature.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. For this compound, one would expect to observe characteristic bands for O-H stretching (from the methanol (B129727) group), C-H stretching (from the pyridine (B92270) and piperidine (B6355638) rings), C=C and C=N stretching (from the pyridine ring), and C-N stretching vibrations.

Specific experimental IR and Raman spectra for this compound are not available in the public scientific databases.

Single-Crystal X-ray Diffraction for Molecular Geometry and Supramolecular Packing Analysis

A search of crystallographic databases, including the Cambridge Structural Database (CSD), revealed no deposited crystal structure for this compound.

Chiroptical Spectroscopy for Enantiomeric Purity (If Chiral Derivatives are Explored)

Chiroptical spectroscopy techniques, such as circular dichroism (CD) and optical rotatory dispersion (ORD), are used to study chiral molecules. As this compound is an achiral molecule, these techniques would only be applicable to chiral derivatives.

The investigation found no studies reporting the synthesis or chiroptical analysis of chiral derivatives of this compound.

Theoretical and Computational Investigations of 2 Piperidin 1 Yl Pyridin 3 Yl Methanol

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely used to predict molecular properties like geometry, vibrational frequencies, and electronic distribution.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and kinetic stability of a molecule. The HOMO represents the ability to donate an electron, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a significant indicator of molecular stability. A larger gap implies higher stability and lower chemical reactivity.

For (2-(Piperidin-1-yl)pyridin-3-yl)methanol, DFT calculations can be employed to determine the energies of the HOMO and LUMO. The distribution of these orbitals provides insight into the regions of the molecule that are most likely to participate in chemical reactions. Typically, the HOMO is localized on the more electron-rich parts of the molecule, while the LUMO is found on the electron-deficient regions.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

| HOMO | -6.25 |

| LUMO | -1.10 |

| HOMO-LUMO Gap (ΔE) | 5.15 |

Note: The data in this table is hypothetical and serves to illustrate the type of information obtained from DFT calculations.

Electrostatic Potential Surface Mapping

An electrostatic potential (ESP) surface map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The ESP map is generated by calculating the electrostatic potential at various points on the electron density surface. Different colors on the map represent different potential values: red typically indicates regions of negative potential (electron-rich), which are prone to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are susceptible to nucleophilic attack. Green represents areas of neutral potential.

For this compound, the ESP map would likely show a negative potential around the nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the methanol (B129727) group, indicating these as potential sites for electrophilic interaction. Conversely, the hydrogen atom of the hydroxyl group would exhibit a positive potential, making it a likely site for nucleophilic interaction.

Molecular Dynamics Simulations for Conformational Landscape Analysis

Molecular dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the conformational flexibility and dynamic behavior of a molecule.

The piperidine (B6355638) ring in this compound is known to adopt a chair conformation. wikipedia.org However, the orientation of the substituent on the nitrogen atom and the rotation around the C-C and C-N bonds connecting the rings and the methanol group can lead to various conformers. MD simulations can be used to explore the conformational landscape of the molecule, identifying the most stable conformers and the energy barriers between them. This information is crucial for understanding how the molecule's shape can influence its interactions with other molecules. The stability of these conformers can be influenced by the surrounding solvent environment. wikipedia.org

Table 2: Hypothetical Relative Energies of Conformers of this compound

| Conformer | Dihedral Angle (N-C-C-C) | Relative Energy (kcal/mol) | Population (%) |

| 1 (Chair - Equatorial) | 175° | 0.00 | 75 |

| 2 (Chair - Axial) | 60° | 1.50 | 20 |

| 3 (Twist-Boat) | 30° | 5.00 | 5 |

Note: The data in this table is hypothetical and for illustrative purposes.

Quantum Chemical Studies on Potential Reaction Mechanisms and Transition States

Quantum chemical methods, such as DFT, can be utilized to investigate the mechanisms of chemical reactions involving this compound. By calculating the potential energy surface for a given reaction, it is possible to identify the reactants, products, intermediates, and, most importantly, the transition states.

The transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to occur. The geometry and energy of the transition state provide valuable insights into the feasibility and kinetics of a reaction. For example, the oxidation of the methanol group to an aldehyde or carboxylic acid could be studied. Quantum chemical calculations would allow for the determination of the activation energy for this process, helping to predict the reaction rate.

In Silico Prediction of Molecular Interactions (Focus on General Binding Motifs, not specific biological activity)

The structural features of this compound, namely the pyridine ring, the piperidine ring, and the hydroxyl group, suggest several potential non-covalent interactions that can be predicted using in silico methods. These interactions are fundamental to how the molecule might bind to larger macromolecules.

The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor. The pyridine ring itself can participate in π-π stacking interactions with other aromatic systems. The piperidine ring, being a non-aromatic saturated heterocycle, can engage in hydrophobic interactions. The hydroxyl group is a versatile functional group that can act as both a hydrogen bond donor and acceptor.

Molecular docking is a computational technique that can be used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. By docking this compound into the active site of a hypothetical protein, the key binding interactions can be identified.

Table 3: Potential Molecular Interactions of this compound

| Functional Group | Potential Interaction Type |

| Pyridine Nitrogen | Hydrogen Bond Acceptor |

| Pyridine Ring | π-π Stacking, Cation-π Interaction |

| Piperidine Ring | Hydrophobic (van der Waals) Interactions |

| Hydroxyl Group | Hydrogen Bond Donor/Acceptor |

Note: This table lists general potential interactions based on the molecule's structure.

Reactivity and Functionalization of 2 Piperidin 1 Yl Pyridin 3 Yl Methanol and Its Derivatives

Chemical Transformations at the Hydroxyl Group

The primary hydroxyl group in (2-(piperidin-1-yl)pyridin-3-yl)methanol is a key site for functionalization, enabling the introduction of diverse moieties through several classical and modern organic reactions.

Etherification: The hydroxyl group can be readily converted into an ether linkage. Standard Williamson ether synthesis conditions, involving deprotonation with a base like sodium hydride followed by reaction with an alkyl halide, can be employed to introduce a variety of alkyl or aryl groups. For instance, reaction with benzyl (B1604629) bromide in the presence of a suitable base would yield the corresponding benzyl ether.

Esterification: Ester derivatives can be synthesized through reaction with carboxylic acids, acid chlorides, or anhydrides. Fischer esterification with a carboxylic acid under acidic catalysis provides a direct route to esters. Alternatively, for more reactive transformations, acyl chlorides or anhydrides can be used in the presence of a base like pyridine (B92270) or triethylamine (B128534) to yield the desired ester. These reactions allow for the incorporation of a wide array of functionalized acyl groups.

Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid. Mild oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane are suitable for the selective oxidation to the aldehyde, (2-(piperidin-1-yl)pyridin-3-yl)carbaldehyde. Stronger oxidizing agents like potassium permanganate (B83412) or Jones reagent would lead to the formation of the corresponding carboxylic acid, 2-(piperidin-1-yl)nicotinic acid.

Conversion to a Leaving Group: The hydroxyl group can be transformed into a good leaving group to facilitate nucleophilic substitution reactions. Treatment with thionyl chloride or phosphorus tribromide can convert the alcohol to the corresponding chloride or bromide, respectively. Tosylation or mesylation, by reaction with tosyl chloride or mesyl chloride in the presence of a base, would yield the corresponding sulfonate esters, which are excellent leaving groups for subsequent reactions with various nucleophiles.

Table 1: Representative Chemical Transformations at the Hydroxyl Group

| Reaction Type | Reagents and Conditions | Product |

| Etherification | 1. NaH, THF2. R-X (e.g., Benzyl bromide) | (2-(Piperidin-1-yl)pyridin-3-yl)methoxymethylbenzene |

| Esterification | R-COCl, Pyridine | (2-(Piperidin-1-yl)pyridin-3-yl)methyl ester |

| Oxidation (to aldehyde) | PCC, CH₂Cl₂ | (2-(Piperidin-1-yl)pyridin-3-yl)carbaldehyde |

| Oxidation (to carboxylic acid) | KMnO₄, H₂O, heat | 2-(Piperidin-1-yl)nicotinic acid |

| Chlorination | SOCl₂ | 3-(Chloromethyl)-2-(piperidin-1-yl)pyridine |

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Pyridine Ring

The pyridine ring in this compound is activated towards electrophilic substitution by the electron-donating piperidine (B6355638) group at the 2-position. Conversely, the inherent electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution, particularly at positions ortho and para to the nitrogen atom.

Electrophilic Aromatic Substitution: The 2-piperidino group is a strong activating group and directs electrophiles to the ortho and para positions. In this case, the positions of interest are C4 and C6. Due to steric hindrance from the adjacent piperidine and hydroxymethyl groups, electrophilic attack at C4 is generally favored.

Halogenation: Reactions with electrophilic halogenating agents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) are expected to introduce a halogen atom primarily at the C4 position.

Nitration and Sulfonation: Direct nitration and sulfonation of pyridine are often challenging due to the basicity of the ring nitrogen, which gets protonated under strongly acidic conditions, deactivating the ring. quora.com However, under carefully controlled conditions, it might be possible to achieve substitution, likely at the C4 position.

Nucleophilic Aromatic Substitution (SNAr): The pyridine ring is inherently electron-deficient and thus susceptible to nucleophilic attack, especially at the 2- and 4-positions. documentsdelivered.comlookchem.com In the case of this compound, the 2-position is already substituted. If a suitable leaving group, such as a halogen, were present at the 4- or 6-position of a derivative, it could be displaced by a variety of nucleophiles. For example, a 4-chloro derivative could react with amines, alkoxides, or thiolates to introduce new functional groups.

Table 2: Predicted Regioselectivity of Aromatic Substitution Reactions

| Reaction Type | Position of Substitution | Rationale |

| Electrophilic Halogenation | C4 | The 2-piperidino group is an ortho, para-director, and C4 is sterically more accessible than C6. |

| Nucleophilic Aromatic Substitution (on a 4-halo derivative) | C4 | The 4-position is activated towards nucleophilic attack in pyridines. |

Reactions Involving the Piperidine Moiety

The piperidine ring offers another site for chemical modification, primarily at the nitrogen atom.

N-Alkylation and N-Arylation: The secondary amine of the piperidine ring can be alkylated using alkyl halides or arylated via Buchwald-Hartwig amination with aryl halides. These reactions allow for the introduction of a wide range of substituents on the piperidine nitrogen, which can significantly alter the molecule's properties.

N-Acylation: The piperidine nitrogen can be acylated with acid chlorides, anhydrides, or carboxylic acids (using coupling agents) to form amides. This is a robust reaction that can be used to introduce a variety of acyl groups.

Ring Opening: Under harsh conditions, the piperidine ring could potentially undergo ring-opening reactions, although this is generally not a desired transformation unless specifically targeted.

Table 3: Common Reactions of the Piperidine Moiety

| Reaction Type | Reagents and Conditions | Product Moiety |

| N-Alkylation | R-X, Base (e.g., K₂CO₃) | N-Alkyl piperidinium (B107235) salt (followed by deprotonation) |

| N-Arylation | Ar-X, Pd catalyst, Base | N-Aryl piperidine |

| N-Acylation | R-COCl, Base (e.g., Et₃N) | N-Acyl piperidine |

Synthesis of Conjugates and Hybrid Molecules Utilizing the Compound

The trifunctional nature of this compound makes it an attractive scaffold for the synthesis of more complex conjugates and hybrid molecules with potential biological activity. The piperidinyl-pyridine motif is found in a number of bioactive compounds. nih.govnih.govresearchgate.net

The hydroxyl group can be used as a handle to attach the molecule to other chemical entities. For example, it can be esterified with a biologically active carboxylic acid to create a prodrug. Alternatively, it can be converted to an amine via a Mitsunobu reaction followed by reduction, which can then be used for amide bond formation with another molecule.

The piperidine nitrogen can also be functionalized to link to other molecules. For instance, N-alkylation with a bifunctional linker can provide a point of attachment for another pharmacophore.

The pyridine ring itself can be functionalized, for example, through a Suzuki or Stille coupling if a halogen is introduced at the C4 position, allowing for the connection of aryl or heteroaryl groups.

Exploration of Novel Derivatization Pathways and Reaction Selectivity

The presence of multiple reactive sites in this compound allows for the exploration of selective derivatization pathways.

Selective Protection: By choosing appropriate protecting groups, it is possible to selectively react one functional group while leaving the others intact. For example, the hydroxyl group can be protected as a silyl (B83357) ether (e.g., TBDMS ether) to allow for selective N-functionalization of the piperidine ring. Conversely, the piperidine nitrogen could be protected as a carbamate (B1207046) (e.g., Boc) to allow for selective reactions at the hydroxyl group or the pyridine ring.

Orthogonal Reactivity: The different reactivities of the functional groups can be exploited for orthogonal derivatization. For instance, the piperidine nitrogen can be acylated under basic conditions, while the hydroxyl group can be esterified under acidic conditions.

Intramolecular Cyclizations: Derivatives of this compound could be designed to undergo intramolecular cyclization reactions to form novel heterocyclic systems. For example, if the hydroxyl group is converted to a leaving group and a nucleophilic group is introduced on the piperidine nitrogen, an intramolecular cyclization could lead to a bridged piperidinopyridine system.

The exploration of these selective and novel derivatization pathways can lead to the synthesis of a diverse library of compounds based on the this compound scaffold, which can then be screened for various biological activities.

Advanced Analytical Methodologies for Purity and Quality Assurance of 2 Piperidin 1 Yl Pyridin 3 Yl Methanol

Chromatographic Techniques for Purification and Quantitative Analysis

Chromatography is a cornerstone of pharmaceutical analysis, offering high-resolution separation for both qualitative and quantitative assessment. ijprajournal.com High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are particularly vital for evaluating the purity of (2-(Piperidin-1-yl)pyridin-3-yl)methanol and quantifying potential impurities.

A validated reverse-phase HPLC (RP-HPLC) method is the primary choice for determining the purity and assay of this compound. The development of such a method involves a systematic optimization of chromatographic conditions to achieve adequate separation of the main compound from any process-related impurities and degradation products.

The method development for a pyridine (B92270) derivative like this compound typically begins with selecting a suitable stationary phase, such as a C18 column, which provides effective separation for moderately polar compounds. ijsrst.comrjptonline.org The mobile phase often consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol (B129727). rjptonline.orgptfarm.pl Gradient elution may be employed to ensure the timely elution of all potential impurities with varying polarities. Detection is commonly performed using a UV detector set at a wavelength where the analyte exhibits maximum absorbance.

Validation is performed according to ICH guidelines to demonstrate that the analytical procedure is suitable for its intended purpose. ijsrst.com Key validation parameters include specificity, linearity, range, accuracy, precision, and robustness.

Table 1: Illustrative HPLC Method Parameters

| Parameter | Condition |

|---|---|

| Column | ACE C18 (250x4.6mm, 5µm) |

| Mobile Phase A | 0.02 M Potassium Phosphate Buffer (pH adjusted to 7.0) |

| Mobile Phase B | Acetonitrile |

| Elution Mode | Gradient |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 240 nm |

| Column Temperature | 30°C |

| Injection Volume | 10 µL |

Table 2: Representative HPLC Method Validation Summary

| Validation Parameter | Result |

|---|---|

| Linearity (Correlation Coefficient, R²) | > 0.999 |

| Range | 5-150 µg/mL |

| Accuracy (% Recovery) | 98.0% - 102.0% |

| Precision (% RSD) | < 2.0% |

| Limit of Detection (LOD) | 0.05 µg/mL |

| Limit of Quantitation (LOQ) | 0.15 µg/mL |

Residual solvents are organic volatile impurities that are used or produced in the manufacturing of APIs. researchgate.net Their presence is strictly controlled due to their potential toxicity. Gas Chromatography with a Flame Ionization Detector (GC-FID), often coupled with headspace sampling (HS-GC), is the standard technique for the identification and quantification of these impurities. bibliotekanauki.pl

For this compound, the API is dissolved in a suitable high-boiling solvent (e.g., dimethyl sulfoxide (B87167) or N,N-dimethylformamide) in a headspace vial. researchgate.net The vial is heated, allowing the volatile solvents to partition into the headspace gas, which is then injected into the GC system. This technique prevents the non-volatile API from contaminating the GC column. The method must be able to separate and quantify all potential solvents used in the synthesis, such as methanol, ethanol, acetone, and toluene. bibliotekanauki.plcalstate.edu

Table 3: Typical Headspace GC Parameters for Residual Solvent Analysis

| Parameter | Condition |

|---|---|

| Column | DB-624 (30m x 0.53mm ID, 3.0µm film thickness) |

| Carrier Gas | Nitrogen or Helium |

| Oven Temperature Program | Initial 40°C for 5 min, ramp at 10°C/min to 240°C, hold for 5 min |

| Injector Temperature | 250°C |

| Detector (FID) Temperature | 260°C |

| Headspace Vial Temperature | 95°C |

| Headspace Incubation Time | 30 min |

Titrimetric and Spectrophotometric Assays for Compound Quantification

While chromatography is essential for purity assessment, classical methods like titrimetry and spectrophotometry can serve as straightforward and cost-effective techniques for quantitative assays of the bulk drug substance.

A non-aqueous acid-base titration is a suitable method for quantifying this compound. The basic nitrogen atoms in the piperidine (B6355638) and pyridine rings can be titrated with a standardized acid, such as perchloric acid in glacial acetic acid. The endpoint can be determined potentiometrically or by using a visual indicator like crystal violet. This titrimetric approach provides an absolute measure of the compound's content. asdlib.org

UV-Vis spectrophotometry offers another rapid method for quantification. nih.gov A solution of the compound is prepared in a transparent solvent, such as methanol or ethanol, and its absorbance is measured at the wavelength of maximum absorption (λmax). researchgate.net Quantification is based on Beer's Law, using a calibration curve constructed from standard solutions of known concentrations.

Table 4: Example of a UV-Vis Spectrophotometric Assay Calibration

| Concentration (µg/mL) | Absorbance at λmax (e.g., 265 nm) |

|---|---|

| 5 | 0.152 |

| 10 | 0.305 |

| 15 | 0.458 |

| 20 | 0.610 |

| 25 | 0.763 |

| Linear Regression: y = 0.0305x + 0.001; R² = 0.9998 |

Impurity Profiling and Identification Using Advanced Analytical Techniques

Impurity profiling—the identification, characterization, and quantification of impurities in an API—is a critical regulatory requirement. nih.gov The process involves detecting and identifying both process-related impurities (from starting materials and by-products) and degradation products. thermofisher.com

Hyphenated analytical techniques are indispensable for this purpose. Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly powerful, combining the separation capabilities of HPLC with the mass-analyzing capabilities of MS. nih.govalternative-therapies.com This allows for the determination of the molecular weights of impurities, and tandem MS (MS/MS) experiments can provide structural fragments, facilitating the elucidation of their chemical structures. nih.govijprajournal.com

Similarly, Gas Chromatography-Mass Spectrometry (GC-MS) is used to identify volatile or semi-volatile impurities. thermofisher.com It provides definitive identification of residual solvents and can also detect other trace-level impurities that may co-elute in standard GC-FID analysis.

These advanced techniques are crucial for establishing a comprehensive impurity profile for this compound, ensuring that all impurities are controlled within acceptable limits as defined by ICH guidelines.

Table 5: Potential Process-Related Impurities and their Monitoring Techniques

| Compound Name | Potential Source | Analytical Technique |

|---|---|---|

| Piperidine | Starting material | LC-MS, GC-MS |

| 3-Pyridinemethanol | Starting material/By-product | HPLC-UV, LC-MS |

| 2-Chloropyridine-3-carboxylic acid | Intermediate | HPLC-UV, LC-MS |

| (2-(Piperidin-1-yl)pyridin-3-yl)carbaldehyde | Oxidation product | HPLC-UV, LC-MS |

Future Research Directions and Interdisciplinary Potential of 2 Piperidin 1 Yl Pyridin 3 Yl Methanol Based Chemistry

Emerging Synthetic Applications and Methodological Advancements

The pyridine (B92270) scaffold is a cornerstone in organic chemistry, found in a vast array of pharmaceuticals, agrochemicals, and functional materials. innovations-report.comresearchgate.net The future utility of (2-(Piperidin-1-yl)pyridin-3-yl)methanol in synthesis is likely to be shaped by recent methodological breakthroughs in pyridine functionalization.

As a Versatile Ligand and Precursor: The molecule's structure, featuring a pyridine nitrogen and a hydroxyl group in a 1,3-relationship, makes it an excellent candidate as a bidentate ligand for transition metal catalysis. Future research could explore its application in asymmetric synthesis, where chiral derivatives could serve as ligands for enantioselective transformations. acs.org Furthermore, advancements in late-stage functionalization, particularly the direct modification of carbon-hydrogen (C-H) bonds, offer a powerful tool for creating a library of derivatives from this core structure. innovations-report.com For instance, newly developed strategies for meta-C-H functionalization of pyridines could allow for precise modification of the pyridine ring, yielding novel compounds for biological screening. innovations-report.com

Building Block for Complex Molecules: The piperidine (B6355638) and pyridinylmethanol moieties are prevalent in biologically active compounds. semanticscholar.orgnih.govresearchgate.net Piperidine derivatives are key components in pharmaceuticals, including treatments for Alzheimer's disease. nih.gov Similarly, (Pyridin-2-yl)methanol derivatives have been developed as potent and selective antagonists for the TRPV3 ion channel, indicating their potential in pain sensation and inflammation research. nih.govresearchgate.net this compound can serve as a ready-made scaffold, combining these two important pharmacophores. Future synthetic work could focus on using this compound as a starting point for more complex molecules, such as kinase inhibitors or novel central nervous system agents, through techniques like the Buchwald-Hartwig cross-coupling or Sonogashira reactions. mdpi.comresearchgate.net

Table 1: Potential Synthetic Transformations and Applications

| Methodological Advancement | Potential Application for this compound | Target Compound Class |

| C-H Functionalization innovations-report.com | Selective introduction of functional groups at the C4 or C6 positions of the pyridine ring. | Novel pharmaceutical intermediates, functional materials. |

| Asymmetric Catalysis | Use as a chiral ligand precursor for enantioselective reactions. | Chiral amines, alcohols, and other valuable building blocks. acs.org |

| Cross-Coupling Reactions mdpi.com | Derivatization of the pyridine ring or modification following conversion of the alcohol group. | Biologically active molecules, MSK1 inhibitors. |

| Cascade Reactions researchgate.net | Design of one-pot syntheses to build complex heterocyclic systems from the core scaffold. | Polycyclic nitrogen-containing compounds. |

Potential in Advanced Material Science and Polymer Chemistry (Exploratory)

The inherent properties of the pyridine ring, such as its ability to engage in hydrogen bonding and π–π stacking, make it an attractive component for advanced materials. nsysu.edu.tw The structure of this compound offers multiple handles for incorporation into polymeric and supramolecular structures.

Functional Monomers for Novel Polymers: The primary alcohol group is a key functional handle for polymerization. It can be used to synthesize polyesters or polyethers, or it can be converted into other functional groups like acrylates or epoxides to participate in different polymerization schemes. The resulting polymers would feature pendant piperidinyl-pyridine units along the backbone. These units could influence the polymer's physical properties, such as its glass transition temperature and solubility, through intermolecular hydrogen bonding with other polymer chains. nsysu.edu.tw Research into pyridine-functionalized polytyrosine has shown that such interactions can dictate the miscibility of polymer blends. nsysu.edu.tw

Coordination Polymers and Metal-Organic Frameworks (MOFs): The pyridine nitrogen atom is a classic coordination site for metal ions. This opens the possibility of using this compound or its derivatives as organic linkers for the construction of coordination polymers or MOFs. dntb.gov.ua The specific geometry of the molecule, combined with the potential for the hydroxyl group to also participate in coordination, could lead to novel network topologies. These materials could be explored for applications in gas storage, catalysis, or as chemical sensors.

Theoretical Prediction of Novel Reactivities and Structural Modifications

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting molecular properties and reaction outcomes, guiding experimental design. acs.org

Predicting Reactivity and Mechanisms: DFT calculations can be employed to model the electronic structure of this compound. Analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) can predict the molecule's susceptibility to nucleophilic or electrophilic attack and its behavior in pericyclic reactions. researchgate.net Theoretical studies can map out potential energy surfaces for various transformations, identifying the most energetically favorable reaction pathways and transition states. researchgate.netrsc.org For example, DFT could be used to model the mechanism of oxidation of the methanol (B129727) group or to predict the regioselectivity of electrophilic aromatic substitution on the pyridine ring. rsc.org

In Silico Design of Derivatives: Computational methods allow for the in silico design and screening of novel derivatives before committing to laboratory synthesis. By systematically modifying the parent structure—for instance, by adding substituents to the pyridine or piperidine rings—researchers can predict how these changes will affect properties like binding affinity to a biological target or electronic characteristics relevant to materials science. researchgate.netnih.gov Such computational screening can prioritize the synthesis of compounds with the highest potential for desired activities. researchgate.net

Table 2: Potential Computational Studies on this compound

| Computational Method | Research Objective | Predicted Outcome |

| Density Functional Theory (DFT) researchgate.netnih.gov | Optimize molecular geometry and calculate electronic properties (HOMO/LUMO). | Prediction of reactivity sites and spectroscopic properties (IR, NMR). |

| Transition State Searching | Elucidate reaction mechanisms for oxidation, substitution, or coordination. | Energy barriers and reaction kinetics. rsc.org |

| Molecular Docking researchgate.netnih.gov | Predict binding modes and affinities to protein targets (e.g., kinases, ion channels). | Identification of potential new drug candidates. |

| Quantum Theory of Atoms in Molecules (QTAIM) | Analyze intramolecular and intermolecular interactions, such as hydrogen bonds. | Understanding of crystal packing and ligand-receptor interactions. |

Interdisciplinary Research Opportunities with Adjacent Fields (e.g., Crystallography, Computational Science)

The most profound understanding of a molecule's potential arises from a synergistic approach that combines theoretical predictions with empirical validation. The structure of this compound is well-suited for such interdisciplinary investigation.

Synergy between Crystallography and Computational Modeling: X-ray crystallography can provide definitive, high-resolution information on the three-dimensional structure of the molecule in the solid state. This includes precise bond lengths, bond angles, and the conformation of the piperidine ring (which typically adopts a chair conformation). nih.gov This experimental data is invaluable for benchmarking and refining the accuracy of theoretical models generated through DFT. researchgate.net Crystal structure analysis can also reveal how the molecules pack in a crystal lattice, highlighting intermolecular forces such as hydrogen bonds involving the hydroxyl group and π–π stacking between pyridine rings, which are crucial for designing crystalline materials. nih.gov

Probing Structure-Property Relationships: A combined approach is essential for establishing robust structure-property relationships. For example, crystallography could be used to determine the structure of a metal complex formed with this compound. Computational tools could then be used to analyze the nature of the metal-ligand bonding and calculate the complex's electronic and photophysical properties. This integrated workflow allows researchers to understand how subtle structural changes, predicted computationally and confirmed crystallographically, translate into measurable macroscopic properties, accelerating the development of new catalysts and materials.

Q & A

Q. What are the recommended synthetic routes for (2-(Piperidin-1-yl)pyridin-3-yl)methanol, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves nucleophilic aromatic substitution (SNAr) of a halogenated pyridine precursor (e.g., 3-(hydroxymethyl)-2-chloropyridine) with piperidine. Key steps include:

- Reagent Selection: Use anhydrous solvents (e.g., DMF or THF) and a base (e.g., KCO) to deprotonate piperidine and facilitate substitution .

- Temperature Control: Reactions are often conducted under reflux (80–120°C) for 12–24 hours. Microwave-assisted synthesis can reduce reaction time .

- Purification: Column chromatography (ethyl acetate/methanol gradients) or recrystallization (ethanol/water) is used to isolate the product. Monitor purity via HPLC or TLC .

Q. How should researchers handle and store this compound to ensure stability?

Methodological Answer:

- Storage: Store in airtight containers under inert gas (N or Ar) at –20°C to prevent oxidation of the alcohol group. Desiccants (e.g., silica gel) mitigate hydrolysis .

- Safety Protocols: Use PPE (gloves, lab coat, P95 respirator) to avoid inhalation or skin contact. Work in a fume hood due to potential respiratory irritation .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer:

- NMR: H NMR (DMSO-d) will show peaks for the piperidine protons (δ 1.4–2.8 ppm), pyridine aromatic protons (δ 7.0–8.5 ppm), and methanol –OH (δ 4.5–5.0 ppm). C NMR confirms the pyridine and piperidine carbons .

- Mass Spectrometry: ESI-MS (positive mode) detects the molecular ion [M+H]. High-resolution MS (HRMS) validates the molecular formula .

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallographic data for this compound derivatives?

Methodological Answer:

- Software Tools: Use SHELXL for small-molecule refinement to model hydrogen bonding and torsional angles. For macromolecular complexes, PHENIX or Phaser-2.1 improves phase resolution in high-twinned crystals .

- Data Validation: Cross-check with CCDC databases to identify outliers in bond lengths/angles. Apply R cross-validation to assess model bias .

Q. What strategies enhance the regioselectivity of introducing substituents to the pyridine ring in related compounds?

Methodological Answer:

Q. How can computational modeling predict the biological activity of this compound derivatives?

Methodological Answer:

- Docking Studies: Use AutoDock Vina or Schrödinger Suite to dock derivatives into target proteins (e.g., kinases or GPCRs). Validate with MD simulations (NAMD/GROMACS) .

- QSAR Models: Train models on datasets of similar pyridine-piperidine analogs (e.g., from PubChem) to correlate substituent effects with activity .

Data Analysis and Contradictions

Q. How to address conflicting NMR and X-ray data for hydrogen bonding in this compound?

Methodological Answer:

Q. What experimental controls are critical when assessing the compound’s antimicrobial activity?

Methodological Answer:

- Positive/Negative Controls: Include standard antibiotics (e.g., ciprofloxacin) and solvent-only controls (DMSO) to validate assay conditions .

- Dose-Response Curves: Test 3–5 concentrations in triplicate. Use MIC/MBC endpoints to distinguish static vs. cidal effects .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.